molecular formula C20H20ClN5O2 B1667629 AS1517499 CAS No. 919486-40-1

AS1517499

Cat. No.: B1667629
CAS No.: 919486-40-1
M. Wt: 397.9 g/mol
InChI Key: OZRMEKAUZBKTTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

AS-1517499, also known as 4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide, is a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) pathway . This compound has been studied for its potential therapeutic effects in various immunological disorders .

Target of Action

The primary target of AS-1517499 is STAT6 , a transcription factor that plays a crucial role in the immune system . STAT6 is involved in the differentiation of T-helper cells and the production of certain cytokines .

Mode of Action

AS-1517499 acts as a STAT6 inhibitor . It inhibits the phosphorylation of STAT6, thereby preventing its activation . This inhibition disrupts the STAT6 signaling pathway, which is critical for the differentiation of T-helper cells .

Biochemical Pathways

The STAT6 pathway is a key biochemical pathway affected by AS-1517499 . This pathway is involved in the immune response, particularly in the differentiation of T-helper cells . By inhibiting STAT6, AS-1517499 can reduce the differentiation of T-helper 2 (Th2) cells, which are involved in allergic responses .

Pharmacokinetics

It has been reported to be able to cross the blood-brain barrier , suggesting good bioavailability.

Result of Action

The inhibition of STAT6 by AS-1517499 leads to a reduction in Th2-related cytokine levels . This can alleviate airway eosinophil and lymphocyte infiltration, regulate GATA3/Foxp3 levels, and reduce subepithelial collagen deposition . These changes are believed to be due to the specific blockade of the STAT6 signaling pathway .

Biochemical Analysis

Biochemical Properties

AS-1517499 interacts with the STAT6 transcription factor, which mediates PPARγ-regulated gene expression in macrophages . By inhibiting STAT6, AS-1517499 can reduce the expression of PPARγ target genes, including CD36, macrophage mannose receptor, and arginase 1 .

Cellular Effects

AS-1517499 has been shown to have significant effects on various types of cells and cellular processes. It can reduce Th2-related cytokine levels, alleviate airway eosinophil and lymphocyte infiltration, and regulate GATA3/Foxp3 levels and subepithelial collagen deposition . These changes might be due to the specific blockade of the STAT6 signaling pathway .

Molecular Mechanism

AS-1517499 exerts its effects at the molecular level by inhibiting the STAT6 pathway . This inhibition results in a decrease in the expression of PPARγ target genes, leading to a reduction in efferocytosis and a restoration of pro-inflammatory cytokine expression .

Temporal Effects in Laboratory Settings

In laboratory settings, apoptotic cell instillation after bleomycin treatment results in prolonged enhancement of STAT6 phosphorylation in alveolar macrophages and lung . Co-administration of AS-1517499 can reverse this enhancement .

Dosage Effects in Animal Models

The effects of AS-1517499 vary with different dosages in animal models . For example, active use of AS-1517499 in AD mice effectively reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration .

Transport and Distribution

Given its role as a STAT6 inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a STAT6 inhibitor, it is likely that it is localized to the areas where STAT6 is active .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRMEKAUZBKTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238798
Record name AS-1517499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919486-40-1
Record name AS-1517499
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AS-1517499
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-1517499
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 8 ml NMP solution of 750 mg of 4-benzylamino-2-methylsulfonylpyrimidine-5-carboxamide were added 765 mg of 2-(3-chloro-4-hydroxyphenyl)ethylamine hydrochloride and 1.07 ml of diisopropylethylamine, followed by stirring a 110° C. for 1 hour. The reaction mixture was cooled down to room temperature, and then mixed with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, and then the solvent was evaporated. The resulting residue was purified by a silica gel column chromatography (chloroform:methanol:aqueous ammonia) and the resulting crude crystals were recrystallized (methanol-ethyl acetate) to obtain 280 mg of 4-benzylamino-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide as colorless crystals.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AS1517499
Reactant of Route 2
Reactant of Route 2
AS1517499
Reactant of Route 3
Reactant of Route 3
AS1517499
Reactant of Route 4
Reactant of Route 4
AS1517499
Reactant of Route 5
Reactant of Route 5
AS1517499
Reactant of Route 6
Reactant of Route 6
AS1517499
Customer
Q & A

Q1: What is the primary molecular target of AS1517499?

A1: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound affect STAT6 activity?

A2: this compound inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]

Q3: What are the downstream consequences of STAT6 inhibition by this compound?

A3: Inhibition of STAT6 by this compound has been shown to:

  • Suppress myeloid fibroblast activation and myofibroblast differentiation. []
  • Reduce M2 macrophage polarization. [, , , , , , , , , , ]
  • Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]
  • Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]
  • Inhibit tumor growth and metastasis. [, , ]
  • Improve cognitive function in animal models of cerebral small vessel disease. []
  • Ameliorate intestinal ischemia/reperfusion injury. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.

Q5: Has this compound been tested in vivo?

A5: Yes, this compound has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]

Q6: What routes of administration have been used for this compound in animal studies?

A6: this compound has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.

Q7: What types of in vitro assays have been used to study the effects of this compound?

A7: Researchers have employed various in vitro assays, including:

  • Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].
  • Luciferase assays to assess promoter activity [, ].
  • Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].

Q8: In what disease models has this compound shown efficacy in vivo?

A8: this compound has demonstrated therapeutic potential in preclinical models of:

  • Renal fibrosis []
  • Acute inflammation []
  • Tumor growth and metastasis (breast cancer) [, , , ]
  • Antigen-induced bronchial hypercontractility []
  • Bleomycin-induced lung fibrosis []
  • Osteoarthritis []
  • Atherosclerosis []
  • Colitis-associated tumorigenesis []
  • Keloid fibrosis []
  • Lupus nephritis []
  • Intestinal ischemia/reperfusion injury []
  • Atopic dermatitis []
  • Chronic hypertension-induced cerebral small-vessel disease []

Q9: Have any targeted drug delivery strategies been explored for this compound?

A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of this compound and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []

Q10: Have any biomarkers been identified for monitoring the effects of this compound?

A10: Although not explicitly studied as biomarkers for this compound treatment response, several molecules affected by this compound could potentially serve as indicators:

  • M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]
  • M1 macrophage markers: iNOS, CCR7 []
  • Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]
  • Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]
  • STAT6 phosphorylation [, , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.